2-(2,4-Dinitrophenyl)cyclohexanon

Übersicht

Beschreibung

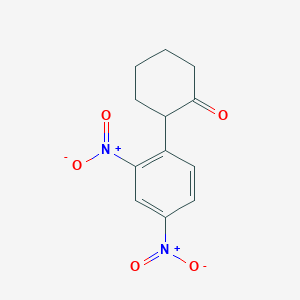

2-(2,4-Dinitrophenyl)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various fields, including analytical chemistry and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dinitrophenyl)cyclohexanone is utilized in various scientific research applications:

Analytical Chemistry: Used as a standard for elemental analysis and in the identification of carbonyl compounds.

Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.

Environmental Monitoring: Employed in the detection and quantification of airborne carbonyl compounds.

Wirkmechanismus

Target of Action

2-(2,4-Dinitrophenyl)cyclohexanone, also known as Cyclohexanone 2,4-dinitrophenylhydrazone, is primarily used as a standard for elemental analysis and as a pharmaceutical intermediate . .

Mode of Action

It is known that dinitrophenylhydrazones, a class of compounds to which 2-(2,4-dinitrophenyl)cyclohexanone belongs, can react with carbonyl compounds (aldehydes and ketones) to form a 2,4-dinitrophenylhydrazone . This reaction is a nucleophilic addition-elimination reaction .

Biochemical Pathways

It is known that dinitrophenylhydrazones can react with carbonyl compounds, which are involved in various biochemical pathways, including glycolysis and the citric acid cycle .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

It is known that dinitrophenylhydrazones can react with carbonyl compounds to form a 2,4-dinitrophenylhydrazone . This reaction could potentially alter the function of proteins or other molecules that contain carbonyl groups.

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,4-Dinitrophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The procedure involves suspending 2,4-dinitrophenylhydrazine in methanol, adding concentrated sulfuric acid, and then introducing cyclohexanone dissolved in methanol. The resulting product is filtered and recrystallized from methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for 2-(2,4-Dinitrophenyl)cyclohexanone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dinitrophenyl)cyclohexanone undergoes several types of chemical reactions, including:

Condensation Reactions: The compound reacts with aldehydes and ketones to form hydrazones.

Nucleophilic Addition-Elimination Reactions: This involves the addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water.

Common Reagents and Conditions

Reagents: 2,4-dinitrophenylhydrazine, sulfuric acid, methanol, cyclohexanone.

Conditions: Typically carried out at room temperature with careful control of acid concentration to avoid side reactions.

Major Products

The primary product of these reactions is the corresponding hydrazone derivative, which is often used for further chemical analysis or as an intermediate in pharmaceutical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclohexanone 2,4-dinitrophenylhydrazone

- 2,4-Dinitrophenylhydrazine

- Cyclohexanone oxime

Uniqueness

2-(2,4-Dinitrophenyl)cyclohexanone is unique due to its specific structure, which combines the reactivity of the cyclohexanone ring with the electron-withdrawing effects of the 2,4-dinitrophenyl group. This combination enhances its utility in forming stable hydrazone derivatives, making it particularly valuable in analytical applications .

Biologische Aktivität

2-(2,4-Dinitrophenyl)cyclohexanone is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various scientific fields.

Chemical Structure and Properties

2-(2,4-Dinitrophenyl)cyclohexanone is characterized by the presence of a cyclohexanone ring substituted with a dinitrophenyl group. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 246.25 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(2,4-Dinitrophenyl)cyclohexanone primarily stems from its ability to interact with various biological targets. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of enzyme activity, impacting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Nitric Oxide Release: Certain derivatives of this compound have been studied for their ability to release nitric oxide (NO), which has vasorelaxant properties and can influence blood flow and inflammation .

Biological Activity

Research has demonstrated that 2-(2,4-Dinitrophenyl)cyclohexanone exhibits a range of biological activities:

-

Anti-inflammatory Activity:

- In vitro studies indicate that the compound effectively inhibits COX-2 activity, leading to decreased inflammation in cellular models .

- Case Study: A study evaluated the anti-inflammatory effects using a mouse model of inflammation, demonstrating significant reduction in paw swelling after administration of the compound.

- Antimicrobial Properties:

- Antiparasitic Effects:

Research Findings

Several studies have focused on the synthesis and evaluation of this compound's derivatives to enhance its biological activity:

- Synthesis and Evaluation: Research has explored modifications to the dinitrophenyl group to improve selectivity and potency against specific biological targets.

- Docking Studies: Computational docking studies have provided insights into the binding affinities of these compounds with COX enzymes, suggesting structural modifications that may enhance their inhibitory effects.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Antimicrobial | Effective against bacterial strains | |

| Antiparasitic | Activity against Plasmodium falciparum |

Future Directions

The ongoing research on 2-(2,4-Dinitrophenyl)cyclohexanone highlights its potential as a therapeutic agent in various conditions. Future studies should focus on:

- Clinical Trials: Evaluating safety and efficacy in human subjects.

- Mechanistic Studies: Further elucidating the molecular pathways affected by this compound.

- Derivatives Development: Synthesizing new derivatives with enhanced biological properties.

Eigenschaften

IUPAC Name |

2-(2,4-dinitrophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTZVJSALNNSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377149 | |

| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21442-55-7 | |

| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.